Dota-peg5-C6-dbco is a specialized compound designed for bioconjugation applications, particularly in the development of antibody-drug conjugates. It combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) with polyethylene glycol and dibenzocyclooctyne, creating a versatile linker that enhances drug delivery and therapeutic efficacy. This compound is particularly useful in cancer therapy due to its ability to conjugate drugs to antibodies while maintaining their structural integrity and functionality.
Dota-peg5-C6-dbco is commercially available from various suppliers, including BroadPharm and Creative Biolabs, indicating its widespread use in research settings. The compound is synthesized as part of ongoing efforts to improve the efficacy of therapeutic agents through targeted delivery mechanisms.
Dota-peg5-C6-dbco falls under the category of bioconjugates and linkers used in drug development. It is specifically classified as a polyethylene glycol-based linker that facilitates the attachment of therapeutic agents to biomolecules such as antibodies.
The synthesis of Dota-peg5-C6-dbco typically involves several steps:
The synthesis often employs copper-free click chemistry, which minimizes the risk of cytotoxicity associated with copper catalysts. This method allows for the selective coupling of azide and alkyne functionalities, resulting in a stable product suitable for biological applications .
Dota-peg5-C6-dbco has a complex structure characterized by:
The molecular formula for Dota-peg5-C6-dbco is , reflecting its large size and complexity due to the incorporation of multiple functional groups .
Dota-peg5-C6-dbco participates in several significant chemical reactions:
These reactions are typically performed under mild conditions, making them suitable for sensitive biological molecules like antibodies .
Dota-peg5-C6-dbco functions by facilitating the targeted delivery of therapeutic agents to specific cells, particularly cancer cells. The mechanism involves:
This process enhances the therapeutic index by allowing higher concentrations of drugs at target sites while minimizing systemic exposure .
Relevant data indicate that these properties contribute significantly to its effectiveness as a linker in drug delivery systems.
Dota-peg5-C6-dbco has several scientific applications:
DOTA-PEG5-C6-DBCO is a heterobifunctional compound with a defined four-element architecture that enables precision bioconjugation:
Table 1: Structural Attributes of DOTA-PEG5-C6-DBCO
Moiety | Structural Features | Role |
---|---|---|
DOTA | Macrocyclic tetraazide chelator | Metal ion coordination for imaging/therapy |
PEG5 | (CH₂CH₂O)₅ chain (MW: ~238 g/mol) | Solubility enhancement & biocompatibility |
C6 Spacer | -(CH₂)₅CO- alkyl chain | Steric hindrance reduction |
DBCO | Strain-promoted alkyne (C≡C bond angle: ~140°) | Bioorthogonal conjugation with azides |
The integrated structure (molecular formula: C₄₉H₇₁N₇O₁₄; MW: 982.13–982.2 g/mol) ensures a balance between reactivity and stability [2] [3] [5].
DOTA-PEG5-C6-DBCO serves as a molecular "bridge" connecting diverse biomedical applications:
Table 2: Bioconjugation Applications of DOTA-PEG5-C6-DBCO
Application Area | Examples | Key Advantages |
---|---|---|
Radiopharmaceuticals | ⁶⁸Ga-labeled PSMA inhibitors | DOTA enables isotope chelation; DBCO allows rapid antibody conjugation |
PROTACs | BRD4 degraders | PEG5 spacer enhances proteasome accessibility |
In vitro Diagnostics | Fluorescent cell-surface labeling | Copper-free chemistry preserves cell viability |
Nanoparticle Functionalization | MRI-visible drug carriers | C6 spacer prevents aggregation during surface modification |
DOTA-PEG5-C6-DBCO outperforms traditional linkers through synergistic physicochemical properties:
Table 3: Performance Comparison with Conventional Linkers
Attribute | Traditional Linkers | DOTA-PEG5-C6-DBCO |
---|---|---|
Solubility | Low for DBCO-acid or DOTA-NHS esters | High (125 mg/mL in water) |
Conjugation Kinetics | Slow for non-strained alkynes (hours) | Rapid SPACC (minutes) |
Biocompatibility | Copper catalysts required for azide-alkyne cycloaddition | Copper-free, bioorthogonal |
Functional Versatility | Limited to one reactive group | Dual functionality (DBCO + DOTA) |
Stability in Biological Media | Susceptible to hydrolysis (e.g., NHS esters) | Stable in serum/plasma |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8